molecular formula C11H13FN4O B2999678 1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196445-06-2

1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2999678
CAS No.: 2196445-06-2
M. Wt: 236.25
InChI Key: CFPDASOMTSOIDF-UHFFFAOYSA-N
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Description

1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperazine ring and a propenone group

Preparation Methods

The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in disease pathways.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity[][3].

Mechanism of Action

The mechanism of action of 1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, influencing biological outcomes .

Comparison with Similar Compounds

1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O/c1-2-10(17)15-3-5-16(6-4-15)11-13-7-9(12)8-14-11/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPDASOMTSOIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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